Cas no 2039-76-1 (3-Acetylphenanthrene)

3-Acetylphenanthrene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Phenanthren-3-yl)ethanone
- 3-ACETYLPHENANTHRENE
- 1-(3-Phenanthryl)ethanone
- Ethanone, 1-(3-phenanthrenyl)-
- Ketone, methyl 3-phenanthryl
- methyl 3-phenanthryl ketone
- 1-phenanthren-3-ylethanone
- 1-(3-phenanthrenyl)-ethanone
- 1-[3]Phenanthryl-aethanon
- 1-[3]phenanthryl-ethanone
- Ethanone,1-(3-phenanthrenyl)
- 3-Acetylphenanthrene
-
- MDL: MFCD00001169
- Inchi: InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3
- InChI Key: JKVNPRNAHRHQDD-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Computed Properties
- Exact Mass: 220.08900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Tautomer Count: 2
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Melting Point: 67-71 °C (lit.)
- PSA: 17.07000
- LogP: 4.19560
- Solubility: Not determined
3-Acetylphenanthrene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
3-Acetylphenanthrene Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Acetylphenanthrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31270-250mg |
1-phenanthren-3-ylethanone |
2039-76-1 | 90% | 250mg |
¥162.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31270-25g |
1-phenanthren-3-ylethanone |
2039-76-1 | 90% | 25g |
¥4371.0 | 2022-04-28 | |
Ambeed | A290274-25g |
1-(Phenanthren-3-yl)ethanone |
2039-76-1 | 90% | 25g |
$627.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31270-1g |
1-phenanthren-3-ylethanone |
2039-76-1 | 90% | 1g |
¥356.0 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP105-1g |
3-Acetylphenanthrene |
2039-76-1 | 90% | 1g |
550.0CNY | 2021-07-16 | |
Chemenu | CM303094-10g |
1-(Phenanthren-3-yl)ethanone |
2039-76-1 | 95% | 10g |
$299 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TP105-5g |
3-Acetylphenanthrene |
2039-76-1 | 90% | 5g |
1650.0CNY | 2021-07-16 | |
Alichem | A019146553-5g |
1-(Phenanthren-3-yl)ethanone |
2039-76-1 | 95% | 5g |
196.00 USD | 2021-06-15 | |
Ambeed | A290274-5g |
1-(Phenanthren-3-yl)ethanone |
2039-76-1 | 90% | 5g |
$195.0 | 2025-02-21 | |
TRC | A188055-1g |
3-Acetylphenanthrene |
2039-76-1 | 1g |
$ 161.00 | 2023-09-09 |
3-Acetylphenanthrene Related Literature
-
1. 105. Polycyclic aromatic hydrocarbons. Part XVII. Completion of the synthesis of the twelve monomethyl-1 : 2-benzanthracenesJ. W. Cook,A. M. Robinson J. Chem. Soc. 1938 505
-
2. The friedel–crafts acetylation of phenanthreneR. B. Girdler,P. H. Gore,C. K. Thadani J. Chem. Soc. C 1967 2619
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V. Divya,M. L. P. Reddy J. Mater. Chem. C 2013 1 160
-
4. Carcinogenic nitrogen compounds. Part XVI. Some condensed carbazoles and their thiophen analoguesNg. Ph. Buu-Ho?,P. Jacquignon J. Chem. Soc. 1954 513
-
5. NotesC. C. Addison,N. Hodge,R. Thompson,D. J. Bell,D. J. Manners,S. Bayne,Jennifer Wildy,W. Gerrard,W. J. Green,R. J. Phillips,D. G. Bew,G. R. Clemo,R. L. Werner,P. D. Lark,R. J. Bates,J. Cymerman-Craig,Wadie Tadros,Ezzat Saad,J. B. Harborne,A. S. Weaving,John Harley-Mason,A. H. Jackson,J. H. Barnes,P. G. Marshall,Morton Meadow,Wilson M. Whaley,J. D. Loudon,D. K. V. Steel J. Chem. Soc. 1954 1143
Additional information on 3-Acetylphenanthrene
Professional Introduction to 3-Acetylphenanthrene (CAS No. 2039-76-1)
3-Acetylphenanthrene, with the chemical formula C₁₄H₁₀O and CAS number 2039-76-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound belongs to the phenanthrene family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The introduction of an acetyl group at the 3-position of the phenanthrene core introduces unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The structure of 3-Acetylphenanthrene consists of a fused three-ring system with an acetyl substituent attached to one of the aromatic rings. This structural motif allows for various chemical modifications, enabling its use in the synthesis of more complex molecules. The compound's stability under different reaction conditions makes it a preferred choice for researchers exploring novel synthetic pathways.
In recent years, 3-Acetylphenanthrene has garnered attention due to its role in the development of bioactive molecules. Studies have shown that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The acetyl group in its structure facilitates further functionalization, allowing chemists to tailor the molecule for specific biological targets.
One of the most intriguing aspects of 3-Acetylphenanthrene is its potential application in drug discovery. Researchers have been investigating its derivatives as lead compounds for treating various diseases. For instance, studies have demonstrated that certain analogs of 3-Acetylphenanthrene can inhibit the activity of enzymes involved in cancer cell proliferation. This finding has opened new avenues for developing targeted therapies against tumors.
The synthesis of 3-Acetylphenanthrene can be achieved through multiple pathways, including acetylation of phenanthrene or cyclization of appropriate precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods are crucial for producing high-quality material suitable for further chemical and biological studies.
The pharmacokinetic properties of 3-Acetylphenanthrene and its derivatives are also subjects of extensive research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Preclinical studies have provided valuable insights into their bioavailability and metabolic stability, guiding the design of more effective drug candidates.
Another area where 3-Acetylphenanthrene has shown promise is in materials science. Its aromatic structure and functional groups make it a suitable candidate for developing organic semiconductors and light-emitting diodes (OLEDs). Researchers are exploring its use in creating novel materials with enhanced electronic properties, which could revolutionize display technologies and energy-efficient lighting solutions.
The environmental impact of 3-Acetylphenanthrene is also a consideration in modern research. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to optimize processes, ensuring that the production of this compound aligns with ecological standards.
In conclusion, 3-Acetylphenanthrene (CAS No. 2039-76-1) is a versatile compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it a valuable tool for researchers exploring new frontiers in chemistry and medicine. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand, offering innovative solutions to global challenges.
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